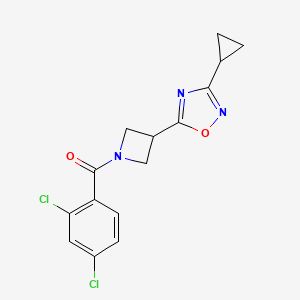

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Description

The compound “(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone” is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused with an azetidine (four-membered nitrogen-containing ring) and a 2,4-dichlorophenyl ketone moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors in disease pathways.

Properties

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPCRLHGSACGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving nitrile oxides and amidoximes under controlled conditions.

Synthesis of the azetidine ring: Azetidines are often synthesized via cyclization of β-amino alcohols or by using azetidinone intermediates.

Coupling reactions: The final step involves coupling the oxadiazole and azetidine intermediates with the dichlorophenyl methanone moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone: can undergo various chemical reactions, including:

Substitution: Halogen atoms in the dichlorophenyl group can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its stability and reactivity could be useful in developing new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used to study the interactions of oxadiazole and azetidine derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring may enhance binding affinity due to its rigidity and electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other heterocyclic systems, such as triazoles, pyrazoles, and related oxadiazole derivatives. Key comparisons include:

2.1. Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone (Compound S545-0296)

- Structural Differences: Ring Size: The target compound contains a four-membered azetidine ring, whereas S545-0296 features a seven-membered azepane ring. Substituents: The dichlorophenyl group in the target compound contrasts with the cyclopentyl group in S545-0294. The electron-withdrawing chlorine atoms increase electrophilicity and may influence interactions with biological targets compared to the non-polar cyclopentyl moiety.

- Synthetic Accessibility :

2.2. 1,2,4-Triazole Derivatives (e.g., Compound 42)

- Heterocyclic Core :

- Biological Implications :

2.3. Pyrazole-Based Methanones (e.g., Compounds 7a and 7b)

- Functional Groups: Compounds 7a and 7b () incorporate pyrazole and thiophene moieties, contrasting with the azetidine-oxadiazole core.

- Synthetic Routes: The target compound’s synthesis likely involves cyclization of azetidine precursors with oxadiazole-forming reagents (e.g., via Huisgen cycloaddition), whereas pyrazole derivatives like 7a/7b utilize malononitrile or cyanoacetate-based condensations .

Comparative Data Table

Research Findings and Limitations

- Target Compound: No direct biological data are available in the provided evidence. Its design parallels kinase inhibitors (e.g., imatinib analogs) where oxadiazoles act as ATP-binding mimics.

- S545-0296 : Lacks reported activity but demonstrates the feasibility of larger N-heterocycles in reducing synthetic complexity .

- Triazole Derivatives : Exhibit confirmed antimicrobial activity, highlighting the trade-off between heterocycle choice and therapeutic application .

Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H18Cl2N4O2

- Molecular Weight : 369.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its role in modulating various biological pathways, including those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Targeting Kinase Pathways : Preliminary studies suggest that it may inhibit key kinases involved in tumor progression, similar to other compounds in its class.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 1.5 | Induces apoptosis via mitochondrial pathway |

| MCF-7 | 2.0 | Inhibits proliferation and induces G0/G1 arrest |

| HeLa | 1.8 | Promotes caspase activation leading to apoptosis |

Study 1: Cytotoxicity Assessment

In a study conducted by Zhang et al., the compound was tested for its cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 1 μM.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found to activate caspase cascades and disrupt mitochondrial membrane potential in treated cells, leading to apoptosis. This aligns with findings from other oxadiazole derivatives that exhibit similar anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.